1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Material Science
Quinoxaline derivatives, including compounds related to the specified molecule, have been explored extensively for their synthetic utility and applications in material science. For instance, Bonacorso et al. (2016) detailed the convergent synthesis of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, demonstrating the potential of such compounds in the development of materials with unique properties due to their structural diversity and chemical functionality Bonacorso et al., 2016.
Corrosion Inhibition
Some derivatives of quinoxalin-6-yl have been studied for their corrosion inhibition properties. Olasunkanmi et al. (2015) investigated quinoxalin-6-yl derivatives as corrosion inhibitors for mild steel in hydrochloric acid, finding significant inhibition efficiency, which suggests applications in protecting industrial materials from corrosion Olasunkanmi et al., 2015.
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has also been a significant area of research. Kumar et al. (2014) synthesized a series of compounds with a pyrazoline residue and demonstrated substantial antimicrobial activity against various bacterial and fungal strains, highlighting the potential use of these compounds in developing new antimicrobial agents Kumar et al., 2014.
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)24-20(15-5-8-17-19(11-15)22-10-9-21-17)12-18(23-24)14-3-6-16(26-2)7-4-14/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKWUHRBMJVFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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